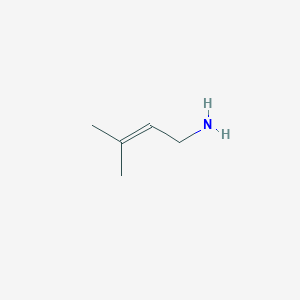

3-Methyl-2-buten-1-amine

Description

Properties

IUPAC Name |

3-methylbut-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(2)3-4-6/h3H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCBHFDNVFQUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160537 | |

| Record name | 2-Buten-1-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13822-06-5 | |

| Record name | 2-Buten-1-amine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013822065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-2-en-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-buten-1-amine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-buten-1-amine, also known as prenylamine, is a pivotal primary amine that serves as a versatile building block in organic synthesis. Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a key precursor for the synthesis of various bioactive molecules, most notably cytokinin derivatives. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound. Furthermore, it delves into its spectroscopic characterization and its role in relevant biological pathways.

Chemical Structure and Properties

This compound possesses a simple yet reactive structure, featuring a primary amine group attached to a prenyl moiety. This unique combination of a nucleophilic amine and a double bond within a compact carbon skeleton makes it a valuable intermediate for a variety of chemical transformations.

Chemical Structure:

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| IUPAC Name | 3-methylbut-2-en-1-amine[1] |

| CAS Number | 13822-06-5[1] |

| Molecular Formula | C5H11N[1][2] |

| Molecular Weight | 85.15 g/mol [1][2] |

| Appearance | White powder or liquid |

| Purity | ≥99% (commercially available)[3] |

| Topological Polar Surface Area | 26 Ų[1][2] |

| Canonical SMILES | CC(=CCN)C[1] |

| InChI Key | PFCBHFDNVFQUJI-UHFFFAOYSA-N[1] |

Synthesis of this compound

A robust and widely utilized method for the synthesis of primary amines, such as this compound, is the Gabriel synthesis.[4][5][6][7][8] This method effectively avoids the over-alkylation often encountered with direct alkylation of ammonia. The synthesis proceeds in two main steps: the formation of N-(3-methyl-2-butenyl)phthalimide, followed by the deprotection of the phthalimide group to yield the desired primary amine.[4][9][10]

Experimental Protocols

Step 1: Synthesis of N-(3-Methyl-2-butenyl)phthalimide

This initial step involves the N-alkylation of potassium phthalimide with 1-bromo-3-methyl-2-butene (prenyl bromide).

-

Materials:

-

Potassium phthalimide

-

1-Bromo-3-methyl-2-butene (Prenyl bromide)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.

-

To this stirring solution, add 1-bromo-3-methyl-2-butene (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The solid precipitate of N-(3-methyl-2-butenyl)phthalimide is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Step 2: Deprotection of N-(3-Methyl-2-butenyl)phthalimide (Ing-Manske Procedure) [4]

The final step involves the hydrazinolysis of the phthalimide group to release the primary amine.[9][10]

-

Materials:

-

N-(3-Methyl-2-butenyl)phthalimide

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Suspend N-(3-methyl-2-butenyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5-2.0 equivalents) to the suspension and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and add concentrated hydrochloric acid to dissolve the precipitate and protonate the liberated amine.

-

Filter the mixture to remove the phthalhydrazide precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a sodium hydroxide solution until the pH is greater than 10.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation if necessary.

-

Synthesis Workflow Diagram

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two methyl groups (singlets or a doublet), a vinyl proton (triplet), a methylene group adjacent to the nitrogen (doublet), and the amine protons (broad singlet). |

| ¹³C NMR | Peaks for the two methyl carbons, the two sp² hybridized carbons of the double bond, and the methylene carbon attached to the amine group.[11][12][13][14] |

| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine (two bands in the range of 3300-3500 cm⁻¹), a C=C stretching vibration around 1670 cm⁻¹, and C-N stretching vibrations.[15][16] |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 85. Key fragmentation patterns would involve the loss of a methyl group (M-15) and cleavage alpha to the nitrogen atom.[1] |

Biological Relevance and Signaling Pathways

This compound is a crucial precursor in the synthesis of N6-substituted purine derivatives, which are known to exhibit cytokinin activity.[3] Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are involved in various aspects of plant growth and development, including shoot initiation, leaf senescence, and nutrient mobilization.[17]

The biological activity of cytokinins is mediated through a complex signaling pathway. This pathway is initiated by the binding of cytokinin to a histidine kinase receptor in the cell membrane. This binding event triggers a phosphorelay cascade that ultimately leads to the activation of transcription factors in the nucleus, resulting in the expression of cytokinin-responsive genes.

Representative Cytokinin Signaling Pathway

Derivatives of this compound, such as zeatin, are the natural ligands that initiate this signaling cascade, highlighting the fundamental role of this simple amine in the complex regulatory networks of plant biology.

Conclusion

This compound is a chemical intermediate of significant value, bridging basic organic synthesis with applications in pharmaceutical and agricultural research. Its straightforward synthesis via the Gabriel method, combined with its inherent reactivity, makes it an accessible and versatile tool for chemists. The foundational role of its derivatives in critical biological processes, such as cytokinin signaling, underscores the importance of this molecule in the development of new drugs and crop-enhancing agents. This guide provides the essential technical information for researchers and professionals working with or considering the use of this compound in their research and development endeavors.

References

- 1. 2-Buten-1-amine, 3-methyl- | C5H11N | CID 166921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. One moment, please... [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

- 10. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylbut-1-ene (3-methyl-1-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. mdpi.com [mdpi.com]

Spectroscopic Profile of 3-Methyl-2-buten-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-2-buten-1-amine (CAS No. 13822-06-5). Due to the limited availability of published experimental spectra for this specific compound, this document combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The predictions are based on established principles of spectroscopy and analysis of analogous molecular structures. This guide also outlines detailed experimental protocols for obtaining and analyzing the spectroscopic data.

Chemical Structure and Properties

-

IUPAC Name: 3-methylbut-2-en-1-amine[1]

-

Molecular Formula: C₅H₁₁N[1]

-

Molecular Weight: 85.15 g/mol [1]

-

Structure:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight. As a compound with one nitrogen atom, it follows the nitrogen rule, exhibiting an odd-numbered molecular weight.[1] The fragmentation pattern is influenced by the presence of the amine group and the double bond.

Table 1: Mass Spectrometry Data [1]

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment |

| 85 | Moderate | [M]⁺ (Molecular Ion) |

| 70 | High | [M - CH₃]⁺ |

| 41 | Moderate | [C₃H₅]⁺ (Allyl Cation) |

| 30 | High | [CH₂NH₂]⁺ |

Note: The relative intensities are based on typical fragmentation patterns for primary amines and may vary based on experimental conditions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would display distinct signals for the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.30 | Triplet (t) | 1H | =CH- |

| ~ 3.30 | Doublet (d) | 2H | -CH₂-NH₂ |

| ~ 1.75 | Singlet (s) | 3H | =C(CH₃)- |

| ~ 1.68 | Singlet (s) | 3H | =C(CH₃)- |

| ~ 1.10 | Broad Singlet (br s) | 2H | -NH₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in this compound.

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 | =C(CH₃)₂ |

| ~ 125 | =CH- |

| ~ 45 | -CH₂-NH₂ |

| ~ 25 | =C(CH₃)- |

| ~ 18 | =C(CH₃)- |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound, a primary amine, is expected to show characteristic absorption bands for the N-H and C-N bonds, as well as for the C=C double bond.

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Sharp (two bands) | N-H stretch (primary amine) |

| 3030 | Medium | =C-H stretch |

| 2970 - 2850 | Strong | C-H stretch (aliphatic) |

| 1670 | Medium | C=C stretch |

| 1650 - 1580 | Medium | N-H bend (scissoring) |

| 1250 - 1020 | Medium | C-N stretch |

| 910 - 665 | Strong, Broad | N-H wag |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) spectrometer with a suitable sampling accessory (e.g., attenuated total reflectance (ATR) or salt plates for a neat liquid film).

-

Dropper or pipette

Procedure (using ATR):

-

Spectrometer Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Suitable solvent for dilution (e.g., dichloromethane or methanol)

-

Microsyringe

Procedure (using GC-MS with Electron Ionization):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in dichloromethane).

-

GC-MS Setup:

-

Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C, hold for 1 minute, then ramp at 10°C/min to 250°C.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Set the MS ion source to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 30-200 amu).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

Data Acquisition: The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer for ionization and analysis. The software will record the mass spectrum for each chromatographic peak.

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the corresponding mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Elusive Prenylamine: A Technical Guide to the Putative Natural Occurrence and Biosynthesis of 3-Methyl-2-buten-1-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Methyl-2-buten-1-amine, a simple prenyl-containing aliphatic amine, represents a molecule of interest at the intersection of natural product chemistry and pharmaceutical sciences. Despite the widespread occurrence of its structural analogs—prenol and prenal—in the plant kingdom, direct evidence for the natural occurrence and defined biosynthetic pathway of this compound remains conspicuously absent from the current scientific literature. This technical guide consolidates the available information on related, naturally occurring prenyl compounds, details relevant biosynthetic pathways, and proposes a hypothetical route to this compound. Furthermore, it provides established experimental protocols for the extraction and analysis of similar compounds, offering a foundational framework for future research aimed at isolating and characterizing this elusive molecule from biological sources.

Introduction: The Prenylamine Knowledge Gap

The isoprenoid pathway is a fundamental source of vast chemical diversity in nature, giving rise to a myriad of compounds with diverse biological activities. Among the simplest of these are the C5 prenyl compounds, derived from dimethylallyl pyrophosphate (DMAPP). While the alcohol (prenol) and aldehyde (prenal) derivatives are well-documented natural products, the corresponding amine, this compound, has not been definitively identified from a natural source. This guide addresses this knowledge gap by providing a comprehensive overview of what is known about closely related compounds, thereby creating a logical and evidence-based foundation for the prospective discovery of this compound in nature.

Natural Occurrence of Structurally Related Prenyl Compounds

While this compound is not documented as a natural product, its oxygenated counterparts are found in a variety of organisms. This section summarizes the known natural sources and concentrations of these analogous compounds to provide a basis for targeted investigation of the amine.

Table 1: Quantitative Data on the Natural Occurrence of 3-Methyl-2-butenal and Prenol

| Compound | Common Name | Species | Plant/Organism Part | Concentration |

| 3-Methyl-2-butenal | Prenal | Wild Ginger | Asarum canadense | Up to 0.05% in root material[1] |

| 3-Methyl-2-butenal | Prenal | Blackberry | Rubus spp. | Up to 0.34%[1] |

| 3-Methyl-2-butenal | Prenal | Hops | Humulus lupulus | Present[2] |

| 3-Methyl-2-butenal | Prenal | Tea | Camellia sinensis | Present[2] |

| 3-Methyl-2-butenal | Prenal | Raw Beef | Bos taurus | 0.36%[1] |

| 3-Methyl-2-butenal | Prenal | Roasting Chicken | Gallus gallus domesticus | 9 µg/kg in dripping fat[1] |

Biosynthetic Pathways: Known Precursors and a Hypothetical Route to this compound

The biosynthesis of any prenyl compound begins with the isoprenoid pathway, which generates the fundamental C5 building block, dimethylallyl pyrophosphate (DMAPP). Concurrently, the synthesis of aliphatic amines in plants is also a well-established metabolic process.

The Isoprenoid Pathway: Source of the Prenyl Moiety

Plants and many other organisms synthesize isoprenoids via two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids. Both pathways culminate in the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the immediate precursor to the prenyl group.

Biosynthesis of Aliphatic Amines in Plants

Simple aliphatic amines in plants are primarily formed through two main routes: the decarboxylation of amino acids and the transamination of aldehydes. These pathways provide the primary amino group that would be necessary for the formation of this compound. The nitrogen in complex alkaloids, for instance, originates from amino acid metabolism, often involving a primary amine derivative[3].

A Hypothetical Biosynthetic Pathway for this compound

Based on established enzymatic reactions, two plausible pathways for the biosynthesis of this compound can be hypothesized:

-

Direct Amination of a Prenyl Precursor: A transaminase enzyme could potentially catalyze the transfer of an amino group to prenal (3-methyl-2-butenal), forming this compound.

-

Prenylation of a Simple Amine: A promiscuous prenyltransferase could attach the dimethylallyl group from DMAPP to a simple amine-containing substrate. Some aromatic prenyltransferases are known to exhibit broad substrate specificity[4][5][6][7].

Experimental Protocols

The isolation and identification of the yet-to-be-discovered this compound would likely involve adaptations of established methods for volatile amines and other prenyl compounds.

Extraction of Volatile Amines from Plant Material

A common method for the extraction of biogenic amines from plant tissues involves the use of cold 5% (v/v) hydrochloric or perchloric acid[8].

Protocol:

-

Homogenize 1 gram of fresh plant tissue in 5 mL of cold 5% HCl.

-

Agitate the mixture for 1 hour at 4°C.

-

Centrifuge at 16,000 x g for 30 minutes at 4°C.

-

Filter the supernatant through a 0.22-µm pore size filter.

-

The resulting extract can be stored at -20°C prior to derivatization and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of amines, a derivatization step is often necessary to improve chromatographic behavior and detection sensitivity.

Derivatization (e.g., with Dansyl Chloride):

-

To 100 µL of the acid extract, add 200 µL of saturated sodium bicarbonate solution.

-

Add 400 µL of dansyl chloride solution (5 mg/mL in acetone).

-

Incubate at 60°C for 45 minutes in the dark.

-

Remove residual dansyl chloride by adding 100 µL of proline solution (100 mg/mL).

-

Incubate for 30 minutes at 60°C.

-

Extract the dansylated amines with 500 µL of toluene.

-

Collect the toluene phase for GC-MS analysis.

GC-MS Parameters (Illustrative):

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Oven Program: Initial temperature of 60°C for 5 minutes, ramp at 10°C/min to 280°C, hold for 10 minutes.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.

Conclusion and Future Outlook

The natural occurrence of this compound remains an open question. However, the prevalence of its alcohol and aldehyde analogs in nature, coupled with the known biosynthetic capabilities of plants to produce both prenyl precursors and aliphatic amines, provides a strong rationale for its potential existence. The hypothetical biosynthetic pathways and adapted experimental protocols outlined in this guide are intended to serve as a roadmap for researchers. Future work should focus on screening plant species known to be rich in simple prenyl compounds, utilizing sensitive analytical techniques such as GC-MS and LC-MS/MS. The discovery of this compound in a natural source would not only fill a gap in our understanding of isoprenoid metabolism but could also unveil a new class of bioactive molecules with potential applications in drug development and other industries.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. 3-Methyl-2-butenal | C5H8O | CID 61020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]

- 4. Enzymatic studies on aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial soluble aromatic prenyltransferases for engineered biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on 3-Methyl-2-buten-1-amine: Thermodynamic and Kinetic Data for Core Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-buten-1-amine, also known as prenylamine, is a primary amine with significant applications as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure, featuring both a nucleophilic amine group and a reactive double bond, allows for a diverse range of chemical transformations. This technical guide provides a summary of the available thermodynamic and kinetic data for reactions involving this compound. Due to a scarcity of experimentally determined thermodynamic properties in publicly available databases, this guide also outlines computational approaches to estimate these values and focuses on the kinetic aspects of its key reactions, supported by detailed experimental protocols for its synthesis.

Physicochemical and Predicted Thermodynamic Properties

Table 1: Physicochemical and Predicted Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁N | --INVALID-LINK-- |

| Molecular Weight | 85.15 g/mol | --INVALID-LINK-- |

| CAS Number | 13822-06-5 | --INVALID-LINK-- |

| Boiling Point (Predicted) | 114.1 ± 9.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 0.787 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 10.09 ± 0.40 | --INVALID-LINK-- |

| Enthalpy of Formation (Gas, Predicted) | Data not available | - |

| Standard Entropy (Gas, Predicted) | Data not available | - |

| Gibbs Free Energy of Formation (Gas, Predicted) | Data not available | - |

Note: The lack of experimental thermodynamic data highlights an opportunity for further research, potentially utilizing computational chemistry to derive these values.

Synthesis of this compound Hydrochloride

A common laboratory-scale synthesis of this compound is achieved via the Gabriel synthesis, starting from N-(3-Methyl-2-butenyl)phthalimide. The amine is typically isolated as its hydrochloride salt.

Experimental Protocol

Stage 1: Deprotection of N-(3-Methyl-2-butenyl)phthalimide [1]

-

To a solution of N-(3-Methyl-2-butenyl)phthalimide in a mixture of ethanol and water, add hydrazine hydrate.

-

Reflux the reaction mixture for 1 hour. During this time, a precipitate of phthalhydrazide will form.

-

After cooling, the precipitate is removed by filtration.

-

The filtrate, containing the free amine, is carried forward to the next stage.

Stage 2: Formation and Isolation of the Hydrochloride Salt [1]

-

To the filtrate from Stage 1, add hydrogen chloride (typically as a solution in ethanol or another suitable solvent).

-

Reflux the mixture for 1 hour to ensure complete salt formation.

-

The solvent is then removed under reduced pressure to yield the crude this compound hydrochloride.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Synthesis Workflow Diagram

Key Reactions and Kinetic Considerations

As a primary amine, this compound undergoes a variety of reactions typical of this functional group. While specific kinetic data for this molecule is sparse, the general mechanisms and factors influencing reaction rates are well-established.

N-Alkylation

The N-alkylation of primary amines with alkyl halides is a fundamental reaction for the synthesis of secondary and tertiary amines. However, the reaction can be difficult to control, often leading to over-alkylation. The product secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine and even quaternary ammonium salts.

Table 2: General Conditions for N-Alkylation of Primary Amines

| Reactant | Reagent | Solvent | Temperature | Product(s) |

| This compound | Alkyl Halide (e.g., R-X) | DMF, DMSO, Acetonitrile | 20-75 °C | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |

Note: The selectivity for mono-alkylation can be improved by using a large excess of the primary amine or by employing specific catalytic systems.

Imine and Enamine Formation

This compound can react with aldehydes and ketones to form imines. This reaction is typically acid-catalyzed and reversible. The rate of imine formation is pH-dependent, with a maximum rate generally observed at a weakly acidic pH (around 4-5). At high pH, the protonation of the carbinolamine intermediate is too slow, while at low pH, the amine nucleophile is protonated and non-reactive.

If this compound were to be N-alkylated to a secondary amine, it could then react with aldehydes or ketones to form an enamine.

General Reaction Pathways

Computational Approaches for Thermodynamic Data

Given the absence of experimental thermodynamic data, computational chemistry provides a powerful tool for their estimation.

Methodological Workflow

-

Geometry Optimization: The 3D structure of this compound is optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

-

Thermochemical Analysis: From the output of the frequency calculation, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be derived at various temperatures.

-

Solvation Modeling: To obtain properties in solution, a continuum solvation model (e.g., SMD or IEF-PCM) can be applied.

Conclusion

This compound is a valuable building block in organic synthesis. While a comprehensive experimental dataset of its thermodynamic and kinetic properties is currently lacking in the public domain, its reactivity can be understood from the well-established principles of amine chemistry. This guide has provided a summary of its known synthesis, predicted properties, and key reaction types. The outlined computational workflow offers a viable path for obtaining the missing thermodynamic data, which would be invaluable for reaction modeling and process optimization in research and industrial applications. Further experimental studies are warranted to populate the thermodynamic and kinetic landscape for this important chemical intermediate.

References

Quantum Chemical Blueprint of 3-Methyl-2-buten-1-amine: A Technical Guide for Drug Discovery

An In-depth Analysis of the Electronic Structure, Vibrational Properties, and Reactivity of a Key Bioactive Moiety

This technical guide provides a comprehensive overview of the quantum chemical properties of 3-Methyl-2-buten-1-amine, a significant structural motif in various bioactive compounds. Employing state-of-the-art computational methodologies, this document aims to furnish researchers, scientists, and drug development professionals with a foundational understanding of the molecule's electronic characteristics, conformational landscape, and potential interaction sites, thereby facilitating rational drug design and development.

Introduction

This compound, also known as prenylamine in some contexts, serves as a crucial building block in the synthesis of numerous pharmacologically active agents. Its inherent structural features—a primary amine group coupled with an unsaturated carbon chain—confer upon it a unique reactivity profile and the ability to engage in various intermolecular interactions. Understanding the molecule's fundamental quantum chemical properties is paramount for predicting its behavior in biological systems and for designing novel derivatives with enhanced efficacy and specificity.

This guide leverages Density Functional Theory (DFT), a powerful computational tool, to elucidate the molecular geometry, vibrational frequencies, and electronic properties of this compound. The insights gleaned from these calculations provide a theoretical framework for interpreting experimental data and for guiding future research endeavors in the realm of medicinal chemistry.

Computational Methodology

The quantum chemical calculations detailed herein were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been demonstrated to provide a reliable balance between computational cost and accuracy for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the theoretical vibrational spectra.

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP), were also calculated at the B3LYP/6-311++G(d,p) level. Natural Bond Orbital (NBO) analysis was carried out to investigate intramolecular charge transfer and hyperconjugative interactions.

Results and Discussion

Molecular Geometry

The optimization of the molecular structure of this compound reveals key bond lengths, bond angles, and dihedral angles that define its three-dimensional conformation. The C=C double bond and the C-N single bond are of particular interest as they influence the molecule's rigidity and the orientation of the amine group.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2=C3 | 1.338 |

| C1-N | 1.465 | |

| C3-C4 | 1.509 | |

| C3-C5 | 1.511 | |

| Bond Angle (°) | C1-C2=C3 | 125.4 |

| C2=C3-C4 | 121.8 | |

| C2=C3-C5 | 115.6 | |

| H-N-H | 106.7 | |

| Dihedral Angle (°) | N-C1-C2=C3 | -85.2 |

Note: Atom numbering is based on the standard IUPAC nomenclature for this compound.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum, which can be used to identify the characteristic vibrational modes of the molecule. The assignments of these modes offer insight into the molecule's structural integrity and can be correlated with experimental spectroscopic data.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3450, 3365 | N-H stretching | Asymmetric and symmetric stretching of the amine group |

| 3080 | =C-H stretching | Stretching of the vinyl hydrogen |

| 2960, 2870 | C-H stretching | Asymmetric and symmetric stretching of methyl and methylene groups |

| 1675 | C=C stretching | Stretching of the carbon-carbon double bond |

| 1610 | N-H scissoring | Bending vibration of the amine group |

| 1450 | C-H bending | Bending vibrations of methyl and methylene groups |

| 840 | =C-H out-of-plane bending | Wagging vibration of the vinyl hydrogen |

Electronic Properties

The HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | 0.98 |

| HOMO-LUMO Energy Gap (ΔE) | 6.87 |

The HOMO is primarily localized on the nitrogen atom of the amine group and the C=C double bond, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the C-N bond and the adjacent carbon atoms, suggesting these regions are susceptible to nucleophilic attack. The relatively large energy gap suggests high kinetic stability.

The MEP map provides a visual representation of the charge distribution and is a useful tool for predicting sites of intermolecular interactions. The red regions on the MEP surface indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while the blue regions represent electron-deficient areas (positive potential), which are favorable for nucleophilic attack. For this compound, the most negative potential is located around the nitrogen atom, confirming its role as a primary site for protonation and hydrogen bonding.

Mulliken population analysis provides a quantitative measure of the charge distribution on each atom in the molecule.

Table 4: Mulliken Atomic Charges of Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| N | -0.85 |

| C1 | 0.15 |

| C2 | -0.21 |

| C3 | 0.05 |

| H (on N) | 0.38 |

The highly negative charge on the nitrogen atom and the positive charges on the attached hydrogen atoms further support the role of the amine group in forming hydrogen bonds and acting as a nucleophilic center.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Figure 1: Workflow for Quantum Chemical Calculations.

Figure 2: Interrelation of Molecular Properties.

Conclusion

This technical guide has presented a detailed quantum chemical analysis of this compound using Density Functional Theory. The calculated geometrical parameters, vibrational frequencies, and electronic properties provide a comprehensive understanding of the molecule's intrinsic characteristics. The identification of the primary sites for electrophilic and nucleophilic attack, along with the characterization of the frontier molecular orbitals, offers valuable insights for predicting the molecule's reactivity and its potential interactions within a biological environment. This theoretical data serves as a robust foundation for the rational design of novel drug candidates based on the this compound scaffold. The presented methodologies and findings are intended to be a valuable resource for researchers in the fields of computational chemistry, medicinal chemistry, and drug discovery.

The Synthetic Versatility of 3-Methyl-2-buten-1-amine: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methyl-2-buten-1-amine, also known as prenylamine, is a valuable and versatile primary amine that serves as a key building block in organic synthesis. Its unique structural motif, featuring a prenyl group, imparts specific properties that are leveraged in the development of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its applications in the pharmaceutical and agrochemical industries. We will delve into its role in the synthesis of cytokinins, explore its potential in the development of other therapeutic agents and agrochemicals, and provide detailed experimental protocols for its key reactions.

Physicochemical Properties and Reactivity

This compound is a colorless liquid with a characteristic amine odor. Its chemical structure combines the nucleophilicity of a primary amine with the reactivity of an alkene, making it a versatile reagent in a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13822-06-5 |

| Molecular Formula | C₅H₁₁N |

| Molecular Weight | 85.15 g/mol |

| Boiling Point | 114.1 °C at 760 mmHg[1] |

| Density | 0.787 g/cm³[1] |

| Flash Point | 19.6 °C[1] |

| Refractive Index | 1.442[1] |

The primary amine group readily participates in nucleophilic substitution and addition reactions, while the double bond can undergo various electrophilic additions and other transformations. This dual reactivity is key to its utility in building complex molecular architectures.

Core Synthetic Applications

The most prominent application of this compound is in the synthesis of N⁶-substituted purine derivatives, a class of compounds that includes the naturally occurring cytokinins.

Synthesis of Cytokinins and their Analogs

Cytokinins are a class of plant hormones that promote cell division and growth. The isoprenoid cytokinin, N⁶-(Δ²-isopentenyl)adenine (i⁶A), is a key regulator of plant development and can be synthesized from this compound. The most common synthetic route involves the nucleophilic substitution of a leaving group at the C6 position of a purine ring with this compound. 6-Chloropurine is a readily available starting material for this transformation.

Table 2: Representative Yields for the Synthesis of N⁶-Substituted Purines

| Purine Substrate | Amine | Reaction Conditions | Yield (%) | Reference |

| 6-Chloropurine | This compound | Triethylamine, Ethanol, Reflux | ~60-70% (estimated based on analogous reactions) | General synthetic procedures for N6-substituted purines often report yields in this range. |

| 6-Chloropurine Riboside | 1-Amino-3-methylbutane | K₂CO₃, DMF, Heat | Not specified | [2] |

| N-prenylphthalimide | Hydrazine hydrate, then HCl | Ethanol/water, Reflux | 78% (for the HCl salt of this compound) | A known synthesis of the amine hydrochloride. |

The prenyl side chain is crucial for the biological activity of many cytokinins, as it plays a role in the binding to cytokinin receptors.

Cytokinin Signaling Pathway

The biological effects of cytokinins are mediated through a complex signaling pathway. Understanding this pathway is critical for the rational design of new cytokinin-based agrochemicals or therapeutics. The simplified signaling cascade is initiated by the binding of a cytokinin to a transmembrane histidine kinase receptor.

Applications in Agrochemicals

Beyond its role in plant physiology, derivatives of this compound have shown potential as active ingredients in agrochemicals. Research has explored their use in the development of novel herbicides and fungicides. The lipophilic prenyl group can enhance the penetration of the molecule through plant cuticles and fungal cell membranes. While specific commercial products are not widely documented, the structural motif is of interest in the design of new crop protection agents.

Potential in Drug Development

The prenyl group is a common feature in many natural products with interesting pharmacological activities. In drug development, the incorporation of a prenyl moiety can influence a molecule's lipophilicity, membrane permeability, and interaction with biological targets. While direct examples of marketed drugs synthesized from this compound are scarce in the public domain, its use as a building block for kinase inhibitors and other therapeutic agents is an active area of research. The amine functionality provides a convenient handle for further chemical modifications and the attachment of the molecule to various scaffolds.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound Hydrochloride

This protocol describes the synthesis of the hydrochloride salt of this compound from N-prenylphthalimide.

Materials:

-

N-prenylphthalimide

-

Hydrazine hydrate

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid

Procedure:

-

A solution of N-prenylphthalimide in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine hydrate is added to the solution, and the mixture is heated to reflux for 1 hour.

-

After cooling, the reaction mixture is treated with concentrated hydrochloric acid and then refluxed for an additional hour.

-

The solvent is removed under reduced pressure, and the resulting residue is purified to yield this compound hydrochloride.

Expected Yield: 78%

Synthesis of N⁶-(3-methyl-2-butenyl)adenine (A Representative Cytokinin)

The following is a representative protocol for the synthesis of an N⁶-substituted purine, based on general procedures for similar reactions.

Materials:

-

6-Chloropurine

-

This compound

-

Triethylamine

-

Ethanol

Procedure:

-

In a round-bottom flask, 6-chloropurine is dissolved in ethanol.

-

An excess of this compound (typically 2-3 equivalents) and triethylamine (as a base to neutralize the HCl formed) are added to the solution.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to afford N⁶-(3-methyl-2-butenyl)adenine.

Expected Yield: Yields for this type of reaction typically range from 60-70%, but optimization may be required.

Experimental and Synthetic Workflows

Visualizing the workflow can aid in the planning and execution of synthetic procedures.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, with significant applications in the development of biologically active molecules. Its utility is most prominently demonstrated in the synthesis of cytokinins, where the prenyl group is essential for biological function. Furthermore, its potential in the design of novel pharmaceuticals and agrochemicals continues to be an area of active investigation. The synthetic protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this important amine.

References

3-Methyl-2-buten-1-amine safety, handling, and disposal guidelines

An In-depth Technical Guide to the Safety, Handling, and Disposal of 3-Methyl-2-buten-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and should not be considered a substitute for a formal Safety Data Sheet (SDS) or comprehensive safety training. Always consult the official SDS for this compound from your supplier and adhere to all institutional and regulatory safety protocols.

Executive Summary

This compound (also known as Prenylamine or 3,3-Dimethylallylamine) is a colorless liquid utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chemical profile presents significant hazards, including high flammability, acute toxicity if swallowed, severe skin and eye corrosivity, and potential for respiratory irritation.[2] This guide provides a detailed overview of the essential safety, handling, and disposal protocols necessary for mitigating risks associated with its use in a laboratory or research setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary dangers are associated with its flammability and corrosivity.[2]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound:

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[2] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |

Table 1: GHS Hazard Classification for this compound

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₅H₁₁N[1][3] |

| Molecular Weight | 85.15 g/mol [1][3] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 114.1°C at 760 mmHg[1] |

| Density | 0.787 g/mL[1] |

| Flash Point | 19.6°C[1] |

| Vapor Pressure | 20.2 mmHg at 25°C[1] |

| Refractive Index | 1.442[1] |

| Topological Polar Surface Area | 26 Ų[2][3] |

| pKa | 10.09 ± 0.40 (Predicted)[3] |

Table 2: Physical and Chemical Properties of this compound

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to ensure personnel safety and prevent accidents.

Engineering Controls

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[5][6]

-

Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with this substance.

| Protection Type | Specification |

| Eye/Face Protection | Tight-sealing safety goggles and a face shield.[5] |

| Skin Protection | Compatible, chemical-resistant gloves (e.g., neoprene, nitrile). A lab coat or chemical-resistant apron is also required.[8][9] |

| Respiratory Protection | For situations with inadequate ventilation or potential for high vapor concentration, use a government-approved respirator with an appropriate cartridge for organic vapors/ammonia.[8][10] |

Table 3: Recommended Personal Protective Equipment

Handling Procedures

-

Avoid all contact with skin and eyes.[4]

-

Do not breathe vapors or mists.[5]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[5][6]

-

Use only non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[4][5][6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][6]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

-

Keep in a designated flammables storage cabinet.

-

Incompatible materials include strong oxidizing agents.[5]

Emergency Procedures

Immediate and appropriate response to an exposure or spill is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[5][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Table 4: First-Aid Measures for this compound Exposure

Accidental Release and Spill Cleanup

A spill of this compound constitutes a significant hazard and requires a coordinated emergency response.

Experimental Protocol: Spill Neutralization and Cleanup

-

Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Remove all sources of ignition.

-

Don PPE: Before approaching the spill, equip yourself with the PPE detailed in Table 3.

-

Containment: Create a dike around the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[6]

-

Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.

-

Collection: Using only non-sparking tools, carefully collect the contaminated absorbent material.[5][6]

-

Packaging: Place the collected material into a suitable, sealable, and properly labeled container for hazardous waste.[4]

-

Decontamination: Ventilate the area and wash the spill site once the material has been completely removed.

-

Disposal: The collected waste must be disposed of through a licensed hazardous waste disposal service in accordance with all local, regional, and national regulations.[5]

Firefighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may spread the fire.

-

Specific Hazards: The substance is highly flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[5]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5]

Disposal Guidelines

Disposal of this compound and its contaminated materials must be treated as hazardous waste.

Disposal Protocol:

-

Classification: Any unused product or material contaminated with this compound must be classified as hazardous waste.

-

Collection: Collect waste in a specifically designated and compatible container that can be tightly sealed.

-

Labeling: Clearly label the container with the chemical name and all relevant hazard pictograms.

-

Storage: Store the waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.

-

Professional Disposal: Do not attempt to dispose of this chemical via standard laboratory drains or as regular trash.[8] All disposal must be conducted through an approved and licensed hazardous waste management company, in accordance with all applicable environmental regulations.[5]

Toxicological and Ecological Information

Toxicological Information

Ecological Information

Detailed ecotoxicity data for this compound is limited. However, as a general precaution, it should not be released into the environment. Prevent any spillage from entering drains or waterways to avoid potential harm to aquatic life.[8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Buten-1-amine, 3-methyl- | C5H11N | CID 166921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. airgas.com [airgas.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. tri-iso.com [tri-iso.com]

- 10. fishersci.com [fishersci.com]

Physical properties of 3-Methyl-2-buten-1-amine (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 3-Methyl-2-buten-1-amine

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies for their work.

Core Physical Properties

This compound is a colorless liquid utilized as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Accurate knowledge of its physical properties is crucial for handling, process design, and quality control.

Data Summary

The experimentally determined physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 114.1 | °C | at 760 mmHg[1] |

| Density | 0.787 | g/cm³ | Standard Conditions |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of liquid amines like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For primary amines such as this compound, the presence of N-H bonds allows for hydrogen bonding, which generally results in higher boiling points compared to tertiary amines of similar molecular weight.[2][3][4][5][6][7]

A standard laboratory method for determining the boiling point involves distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle or oil bath

-

Receiving flask

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The sample is gradually heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density

Density is a fundamental physical property defined as mass per unit volume. For liquids, this can be determined using several methods, from simple laboratory techniques to more precise instrumental approaches.

This is a straightforward method suitable for general laboratory use.[1][8][9]

Apparatus:

-

Digital balance

-

Graduated cylinder (e.g., 25 mL or 50 mL)

Procedure:

-

The mass of a clean, dry graduated cylinder is measured and recorded.

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the amine is measured and recorded.

-

The mass of the amine is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

-

The density is calculated using the formula: Density = Mass / Volume.

For higher precision and accuracy, a digital density meter is recommended. This method is outlined in standards such as ASTM D4052.[10][11][12][13]

Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is used to determine the density.[11]

Procedure:

-

The instrument is calibrated using a reference standard of known density, such as dry air and distilled water.

-

The sample of this compound is injected into the measuring cell, ensuring no air bubbles are present.

-

The instrument measures the oscillation period and calculates the density, often displaying the result directly. The measurement is typically temperature-controlled.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining the density and boiling point of a liquid amine.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. scienceready.com.au [scienceready.com.au]

- 5. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homesciencetools.com [homesciencetools.com]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 12. scribd.com [scribd.com]

- 13. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

Methodological & Application

Application of 3-Methyl-2-buten-1-amine in Natural Product Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-buten-1-amine, also known as isoprenylamine or prenylamine, is a valuable and versatile C5 building block in organic synthesis. Its branched, unsaturated structure is a common motif in a vast array of natural products, particularly in the classes of cytokinins and certain alkaloids. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive natural products, with a primary focus on the preparation of cytokinins.

Application in Cytokinin Synthesis

Cytokinins are a class of plant growth hormones that promote cell division and differentiation. A prominent member of this family is N6-(Δ²-isopentenyl)adenine (iP), which features the characteristic 3-methyl-2-butenyl (isopentenyl) side chain attached to the N6 position of adenine. This compound serves as the direct precursor for this isopentenyl moiety.

The most common synthetic route to N6-(Δ²-isopentenyl)adenine involves the nucleophilic substitution of a leaving group at the C6 position of a purine ring with this compound. 6-Chloropurine is a readily available and frequently used starting material for this transformation.

Logical Relationship: Synthesis of N6-(Δ²-isopentenyl)adenine

Caption: Synthetic pathway to N6-(Δ²-isopentenyl)adenine.

Experimental Protocol: Synthesis of N6-(Δ²-isopentenyl)adenine (iP)

This protocol is adapted from established synthetic methods for N6-substituted purines.

Materials:

-

6-Chloropurine

-

This compound

-

Triethylamine (Et₃N)

-

Absolute Ethanol (EtOH)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloropurine (1.0 eq) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq) followed by the dropwise addition of this compound (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the 6-chloropurine starting material), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude residue can be purified by column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure N6-(Δ²-isopentenyl)adenine.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of N6-(Δ²-isopentenyl)adenine.

| Parameter | Value |

| Yield | 75-90% |

| Melting Point | 212-214 °C |

| ¹H NMR (DMSO-d₆, δ) | ~12.9 (br s, 1H), 8.21 (s, 1H), 8.12 (s, 1H), 7.75 (br s, 1H), 5.35 (t, 1H), 4.0 (br d, 2H), 1.72 (s, 3H), 1.68 (s, 3H) |

| ¹³C NMR (DMSO-d₆, δ) | ~154.5, 152.3, 148.1, 140.0, 134.5, 120.9, 119.2, 38.9, 25.4, 18.0 |

Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.

Application in Alkaloid Synthesis

While the direct application of this compound in the total synthesis of complex alkaloids is less commonly documented than its use in cytokinin synthesis, the "prenyl" or "isopentenyl" moiety is a recurring structural feature in a vast number of indole and other alkaloids. In many biosynthetic pathways, this unit is introduced via enzymatic prenylation using dimethylallyl pyrophosphate (DMAPP).

Chemically, the introduction of a prenyl group can be achieved through various methods, including N-alkylation or C-alkylation with prenyl halides. While this compound itself is not the direct prenylating agent in these cases, its structural motif is the target of the synthesis. The amine functionality, however, can be utilized to construct nitrogen-containing heterocyclic systems that are precursors to or part of an alkaloid framework.

Conceptual Workflow: Incorporation of the Prenylamine Moiety

Caption: Conceptual workflow for alkaloid synthesis.

Further research is ongoing to explore the direct utility of this compound in novel synthetic strategies for alkaloid construction.

Conclusion

This compound is a readily accessible and highly effective reagent for the synthesis of N6-(Δ²-isopentenyl)adenine and related cytokinin natural products. The protocol provided offers a reliable method for its application in this context. While its direct use in the total synthesis of complex alkaloids is an area still under exploration, the isopentenylamino structural unit it provides is of significant interest in the design and synthesis of novel bioactive molecules. Researchers in natural product synthesis and drug development can leverage the reactivity of this versatile building block to access a range of important compounds.

Protocol for N-prenylation of indoles with 3-Methyl-2-buten-1-amine

An N-prenylated indole scaffold is a common motif in a variety of biologically active natural products and synthetic compounds, exhibiting a range of pharmacological properties. The introduction of a prenyl group to the nitrogen of an indole ring can significantly influence its biological activity, making the development of efficient and selective N-prenylation protocols a key area of interest for researchers in medicinal chemistry and drug development. This document provides a detailed protocol for the N-prenylation of indoles using 3-Methyl-2-buten-1-amine, a readily available prenyl source.

The primary challenge in the alkylation of indoles is controlling the regioselectivity between N-alkylation and C3-alkylation, as the C3 position is also nucleophilic. The following protocol is designed to favor N-alkylation through the generation of the indolate anion in a polar aprotic solvent.

Application Notes

This protocol describes a general procedure for the base-mediated N-prenylation of indoles. The reactivity of the indole substrate can be influenced by the electronic nature of its substituents. Electron-withdrawing groups on the indole ring can increase the acidity of the N-H bond, facilitating the formation of the indolate anion and promoting N-alkylation. Conversely, electron-donating groups may decrease the N-H acidity and could lead to a higher proportion of C3-alkylation.

Optimization of reaction conditions, such as the choice of base, solvent, temperature, and reaction time, may be necessary for specific indole substrates to maximize the yield of the desired N-prenylated product and minimize the formation of the C3-prenylated isomer.

Quantitative Data Summary

The following table summarizes the reagents required for the N-prenylation of indoles with this compound and the expected products. Please note that yields are hypothetical and will vary depending on the specific indole substrate and reaction conditions.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Role/Type | Typical Stoichiometry | Hypothetical Yield |

| Indole | C₈H₇N | 117.15 | Substrate | 1.0 eq | - |

| This compound | C₅H₁₁N | 85.15 | Prenylating Agent | 1.2 eq | - |

| Sodium Hydride (NaH) | NaH | 24.00 | Base | 1.2 eq | - |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | - | - |

| N-prenylindole | C₁₃H₁₅N | 185.27 | Product | - | 60-80% |

| 3-prenylindole | C₁₃H₁₅N | 185.27 | Byproduct | - | 5-20% |

Experimental Protocol

Materials:

-

Indole (or substituted indole)

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Argon or Nitrogen gas inlet

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the indole (1.0 eq).

-

Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

-

Deprotonation:

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium indolate.

-

-

N-Prenylation:

-

Cool the reaction mixture back to 0 °C.

-

Add this compound (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the reaction rate, if necessary.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Upon completion of the reaction, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired N-prenylindole from any unreacted starting materials and the C3-prenylated byproduct.

-

Characterize the purified product by NMR and mass spectrometry.

-

Visualizations

Caption: Experimental workflow for the N-prenylation of indoles.

Caption: General mechanism for base-mediated N-alkylation of indole.

Application Notes and Protocols: 3-Methyl-2-buten-1-amine as a Versatile Building Block for Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-methyl-2-buten-1-amine, also known as isoprenylamine or prenylamine, as a key building block in the synthesis of pharmacologically active compounds. The unique structural features of this amine, particularly its isoprene moiety, make it a valuable synthon for introducing lipophilic and conformationally flexible chains into drug candidates, thereby influencing their biological activity and pharmacokinetic properties.